molecular formula C22H20N4O4 B2927972 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1112433-02-9

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2927972
CAS No.: 1112433-02-9
M. Wt: 404.426
InChI Key: RJRZXNKCMUYGPH-UHFFFAOYSA-N
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Description

The compound features a 1,4-dihydropyridazin-4-one core substituted with a 1,2,4-oxadiazole ring (bearing 3,4-dimethoxyphenyl) and a 3,4-dimethylphenyl group.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-5-7-16(11-14(13)2)26-10-9-17(27)20(24-26)22-23-21(25-30-22)15-6-8-18(28-3)19(12-15)29-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRZXNKCMUYGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The dihydropyridazinone ring can be formed through the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The final step involves coupling these two intermediates under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity, while the dihydropyridazinone moiety can modulate receptor functions. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Cores

a. Pyrazoline Derivatives ()

Compounds 1h and 2h from are 1-(3,4-dimethylphenyl)-2-pyrazolines with alkoxyphenyl substituents. Although their five-membered pyrazoline core differs from the six-membered dihydropyridazinone, they share the 3,4-dimethylphenyl group and alkoxy/aryl substituents. Key comparisons include:

  • Synthesis: Pyrazolines are synthesized via cyclization of chalcones with hydrazines under acidic conditions . Dihydropyridazinones may require alternative cyclization strategies (e.g., amidoxime dehydration for oxadiazole formation).
b. Oxadiazole-Based Pesticides ()

Oxadiazon and oxadiargyl are 1,3,4-oxadiazol-2(3H)-ones with dichlorophenyl and alkoxy groups. Unlike the target compound’s 1,2,4-oxadiazole ring, these isomers differ in nitrogen positioning, affecting electronic properties and stability.

  • Bioactivity : Oxadiazon and oxadiargyl are herbicides, suggesting that oxadiazole substituents (e.g., dichloro vs. dimethoxy) dictate target specificity .

Substituent-Driven Physicochemical Properties

Table 1: Substituent and Property Comparison
Compound Core Structure Key Substituents Melting Point (°C) Yield (%) IR (C=O/C=N, cm⁻¹)
Target Compound Dihydropyridazinone 3,4-Dimethoxyphenyl (oxadiazole), 3,4-dimethylphenyl N/A N/A N/A
1h () 2-Pyrazoline 4-Methoxyphenyl, 3,4-dimethylphenyl 120–124 80 1682 (C=O)
2h () 2-Pyrazoline 4-Ethoxyphenyl, 3,4-dimethylphenyl 102–106 85 1685 (C=O)
Oxadiazon () 1,3,4-Oxadiazol-2(3H)-one 2,4-Dichloro-5-isopropoxyphenyl N/A N/A N/A
  • Alkoxy vs. Methoxy Groups : Longer alkoxy chains (e.g., ethoxy in 2h ) reduce melting points compared to methoxy derivatives (1h ) due to decreased crystallinity .

Spectroscopic Characterization

NMR Trends
  • Aromatic Protons : In 1h , the 3,4-dimethylphenyl protons resonate at δ 2.17–2.22 ppm (methyl groups) and δ 6.71–7.74 ppm (aromatic protons) . Similar shifts are expected for the target compound’s 3,4-dimethylphenyl group.
  • Oxadiazole Protons : 1,2,4-Oxadiazoles typically show deshielded protons adjacent to electronegative atoms (δ 7.0–8.5 ppm).
IR Spectroscopy

Pyrazoline derivatives exhibit strong C=O stretches near 1680 cm⁻¹ , whereas oxadiazoles show C=N stretches at 1600–1650 cm⁻¹. The target compound’s dihydropyridazinone carbonyl is expected near 1700 cm⁻¹.

Biological Activity

The compound 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one is a derivative of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H20N4O4
  • Molecular Weight : 376.41 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities primarily due to the presence of the oxadiazole moiety. Research has highlighted its potential as an anticancer agent, as well as its antimicrobial and anti-inflammatory properties.

Anticancer Activity

  • Mechanism of Action :
    • The 1,2,4-oxadiazole scaffold is known for its ability to interact with various biological targets involved in cancer progression. These include enzymes such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase , which are crucial for cell proliferation and survival .
    • The compound's cytotoxic effects have been attributed to the induction of apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .
  • Efficacy Studies :
    • In vitro studies have demonstrated that derivatives containing the oxadiazole group exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia) with IC50 values ranging from 0.12 to 15.63 µM .
    • A comparative analysis showed that certain derivatives outperformed traditional chemotherapeutics like doxorubicin in terms of cytotoxic potency .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Studies indicate effectiveness against both gram-positive and gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research suggests that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This could provide therapeutic avenues for treating chronic inflammatory conditions.

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of the compound on human leukemia cell lines (U-937) and reported a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of exposure .
  • Mechanistic Insights :
    • Molecular docking studies revealed strong binding affinities to target enzymes implicated in cancer metabolism, suggesting that structural modifications could enhance efficacy further .

Data Tables

Biological ActivityCell Line TestedIC50 (µM)Reference
AnticancerMCF-715.63
A5490.12
U-93710.38
AntimicrobialE. coli8.5
S. aureus7.0

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